molecular formula C13H12N2O B566913 6-(Methyl(phenyl)amino)nicotinaldehyde CAS No. 1355226-56-0

6-(Methyl(phenyl)amino)nicotinaldehyde

Cat. No.: B566913
CAS No.: 1355226-56-0
M. Wt: 212.252
InChI Key: GXGPITHNEPYNKO-UHFFFAOYSA-N
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Description

6-(Methyl(phenyl)amino)nicotinaldehyde is a chemical compound with the molecular formula C13H12N2O and a molecular weight of 212.25 g/mol . It is a derivative of nicotinaldehyde, where a methyl(phenyl)amino group is attached to the 6-position of the nicotinaldehyde ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methyl(phenyl)amino)nicotinaldehyde typically involves the reaction of nicotinaldehyde with methyl(phenyl)amine under specific conditions. One common method involves the use of a solvent such as ethanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, which is essential for its use in various applications .

Chemical Reactions Analysis

Types of Reactions

6-(Methyl(phenyl)amino)nicotinaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(Methyl(phenyl)amino)nicotinaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(Methyl(phenyl)amino)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 6-(Methyl(phenyl)amino)pyridine-3-carbaldehyde
  • 3-Pyridinecarboxaldehyde, 6-(methylphenylamino)-

Comparison

Compared to similar compounds, 6-(Methyl(phenyl)amino)nicotinaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

6-(N-methylanilino)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c1-15(12-5-3-2-4-6-12)13-8-7-11(10-16)9-14-13/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXGPITHNEPYNKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C2=NC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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